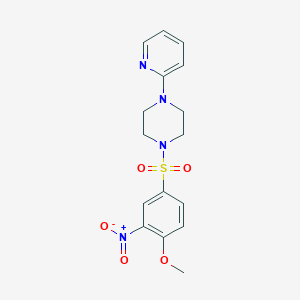

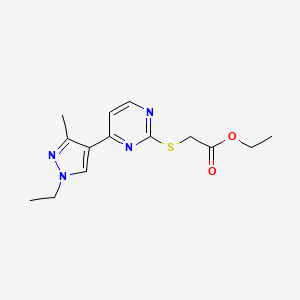

1-((4-甲氧基-3-硝基苯基)磺酰)-4-(吡啶-2-基)哌嗪

描述

The compound of interest belongs to the class of arylpiperazine derivatives, a group known for its wide range of biological and chemical applications. Arylpiperazines themselves have been the subject of extensive research due to their relevance in medicinal chemistry, particularly in the treatment of depression, psychosis, or anxiety, among other conditions. These compounds undergo extensive metabolism, which includes transformations such as N-dealkylation, a process significantly mediated by enzymes like CYP3A4, leading to various metabolites with diverse biological activities (Caccia, 2007).

Synthesis Analysis

The synthesis of arylpiperazine derivatives often involves nucleophilic aromatic substitution reactions. An example of a reaction mechanism that may be relevant is the reaction of piperidine with nitrobenzene derivatives to produce nitro-piperidinobenzenes, which can further undergo transformations, including reduction or further nucleophilic substitution, to yield a variety of functionalized products (Pietra & Vitali, 1972).

Molecular Structure Analysis

Nitrogen-sulfur-containing heterocycles, like those present in the compound, are known for their unique structural features enabling a range of biological and pharmacological activities. These structures are crucial in the design of new, effective medicinally important heterocyclic compounds, as their unique configurations allow for significant interactions with biological targets (Sharma et al., 2020).

Chemical Reactions and Properties

Piperazine derivatives are versatile in their chemical reactions, serving as building blocks for a variety of therapeutic agents. Modifications to the piperazine nucleus significantly influence the medicinal potential of the resultant molecules, demonstrating the importance of structural variation in achieving desired biological effects. This flexibility highlights the compound's potential for customization in drug design (Rathi et al., 2016).

Physical Properties Analysis

The physical properties of arylpiperazine derivatives, such as solubility, melting point, and stability, are influenced by the nature of the substituents attached to the piperazine ring. These properties are crucial for determining the compound's behavior in biological systems, including its bioavailability and distribution (Girase et al., 2020).

Chemical Properties Analysis

The chemical properties of the compound, including reactivity, potential for forming derivatives, and interaction with biological molecules, are central to its application in drug development. Piperazine derivatives often exhibit antioxidant activity, indicating their potential for preventing oxidative stress-related diseases. The substitution pattern on the piperazine nucleus plays a crucial role in determining the antioxidant potency of these compounds (Begum et al., 2020).

科学研究应用

合成和药理作用

合成和抗心律失常活性:一系列化合物,包括1-取代吡咯烷-2-酮和吡咯烷衍生物,具有类似于1-((4-甲氧基-3-硝基苯基)磺酰基)-4-(吡啶-2-基)哌嗪的3-(4-芳基哌嗪-1-基)丙基基团,显示出强大的抗心律失常和降压活性。这些效应与它们的α-肾上腺素受体拮抗性质有关,取决于存在1-苯基哌嗪基团 (Malawska et al., 2002)。

放射标记拮抗剂用于神经影像学:类似于1-((4-甲氧基-3-硝基苯基)磺酰基)-4-(吡啶-2-基)哌嗪的结构类似物,如[18F]p-MPPF,已被开发用于使用正电子发射断层扫描(PET)研究血清素受体和血清素神经传递。这些化合物包括对哌嗪环的修饰,用于神经学研究 (Plenevaux et al., 2000)。

G蛋白偏向性多巴胺药物的发现:对1,4-二取代芳香基哌嗪的研究,这些化合物在结构上类似于1-((4-甲氧基-3-硝基苯基)磺酰基)-4-(吡啶-2-基)哌嗪,导致高亲和力多巴胺受体部分激动剂的发现。这些化合物在治疗精神病等疾病方面表现出潜力 (Möller等,2017)。

非核苷类HIV-1反转录酶抑制剂:合成和评价各种类似物,包括1-[4-甲氧基-3,5-二甲基苯基]-4-[3-(乙基氨基)-2-吡啶基]哌嗪,作为非核苷类HIV-1反转录酶抑制剂,展示了这些化合物在抗病毒研究中的潜力 (Romero et al., 1994)。

放射药物开发

- 正电子发射断层扫描(PET)应用:类似于1-((4-甲氧基-3-硝基苯基)磺酰基)-4-(吡啶-2-基)哌嗪的化合物,如[18F]p-MPPF,已被开发用于PET成像以研究血清素神经传递。这些放射标记的拮抗剂用于高级脑部成像和神经学研究 (Plenevaux et al., 2000)。

金属配合物形成和结构分析

- 涉及N-S键合的Ni(II)配合物:涉及合成与1-((4-甲氧基-3-硝基苯基)磺酰基)-4-(吡啶-2-基)哌嗪类似化合物的配合物的研究表明它们能够形成金属配合物,特别是与Ni(II)形成配合物,在无机化学和材料科学中显示出潜力 (Bharati et al., 2013)。

属性

IUPAC Name |

1-(4-methoxy-3-nitrophenyl)sulfonyl-4-pyridin-2-ylpiperazine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N4O5S/c1-25-15-6-5-13(12-14(15)20(21)22)26(23,24)19-10-8-18(9-11-19)16-4-2-3-7-17-16/h2-7,12H,8-11H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDALPVUFWAFHGF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=CC=CC=N3)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N4O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401332262 | |

| Record name | 1-(4-methoxy-3-nitrophenyl)sulfonyl-4-pyridin-2-ylpiperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401332262 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

378.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

5.8 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID26658350 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

1-(4-Methoxy-3-nitrophenyl)sulfonyl-4-pyridin-2-ylpiperazine | |

CAS RN |

433242-12-7 | |

| Record name | 1-(4-methoxy-3-nitrophenyl)sulfonyl-4-pyridin-2-ylpiperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401332262 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylcyclopentane-1-carboxylic acid](/img/structure/B2490247.png)

![N-(4-(imidazo[1,2-a]pyrimidin-2-yl)phenyl)-2-propylpentanamide](/img/structure/B2490248.png)

![N-[cyano(2,3-dimethoxyphenyl)methyl]isoquinoline-1-carboxamide](/img/structure/B2490249.png)

![1H-pyrazole-4,5-dione 4-{N-[2-(trifluoromethyl)phenyl]hydrazone}](/img/structure/B2490251.png)

![11-(Isopropylamino)-7,8,9,10-tetrahydrobenzimidazo[1,2-b]isoquinoline-6-carbonitrile](/img/structure/B2490256.png)

![N-[[5-[2-[3-(4-methylphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-4-phenyl-1,2,4-triazol-3-yl]methyl]thiophene-2-carboxamide](/img/structure/B2490257.png)

![N-(4-acetylphenyl)-2-{[6-(4-ethoxybenzyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl]sulfanyl}acetamide](/img/structure/B2490262.png)

![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-naphthamide](/img/structure/B2490264.png)

![N-(4-bromo-3-methylphenyl)-2-((3-butyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2490266.png)